N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide
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Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C18H14N4O2 and its molecular weight is 318.336. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide, also known as N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide, primarily targets specific proteins or enzymes within the cell. These targets often include kinases, receptors, or other signaling molecules that play crucial roles in cellular processes such as proliferation, apoptosis, and differentiation .
Mode of Action
The compound interacts with its targets through binding to active sites or allosteric sites, leading to inhibition or activation of the target proteins. This interaction can result in conformational changes in the protein structure, altering its activity. For instance, if the target is a kinase, the compound may inhibit its phosphorylation activity, thereby modulating downstream signaling pathways .
Biochemical Pathways
Upon binding to its target, the compound affects several biochemical pathways. These pathways often involve key signaling cascades such as the MAPK/ERK pathway, PI3K/AKT pathway, or the JAK/STAT pathway. The modulation of these pathways can lead to changes in gene expression, cell cycle progression, and apoptosis. The specific pathways affected depend on the target protein and the cellular context .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, with a preference for tissues where its target proteins are expressed. Metabolism primarily occurs in the liver, where it is converted into active or inactive metabolites. Finally, the compound and its metabolites are excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action include inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses. These effects are achieved through the modulation of signaling pathways and gene expression. At the molecular level, the compound may cause changes in protein phosphorylation, enzyme activity, and transcription factor activation .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-11-9-16(24-22-11)18(23)19-13-6-4-5-12(10-13)17-20-14-7-2-3-8-15(14)21-17/h2-10H,1H3,(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFZCVBMHXDRBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.